molecular formula C16H10F3NO3 B12341587 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one

Cat. No.: B12341587
M. Wt: 321.25 g/mol
InChI Key: NGFILPVIMGBQBG-RMKNXTFCSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Constitutional Isomerism

The compound is systematically named 1-(3-nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one according to IUPAC rules. The parent structure is the α,β-unsaturated ketone (prop-2-en-1-one), with substituents on both aromatic rings:

  • Ring A (position 1): A 3-nitrophenyl group attached to the ketone.
  • Ring B (position 3): A 4-(trifluoromethyl)phenyl group bonded to the α-carbon.

Constitutional isomerism arises primarily from variations in substituent positions. For example:

  • Nitro group placement: Shifting the nitro group from the 3- to the 2- or 4-position on Ring A.
  • Trifluoromethyl group placement: Relocating the trifluoromethyl group to the 3- or 2-position on Ring B.

However, the reported structure represents the most thermodynamically stable isomer due to reduced steric hindrance between the nitro and trifluoromethyl groups in their para and meta positions, respectively.

X-ray Crystallographic Analysis

Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction studies reveal the compound crystallizes in the triclinic system with space group P 1̄ (no. 2). Key unit cell parameters are:

Parameter Value
a 8.4899(3) Å
b 10.1383(4) Å
c 11.3806(5) Å
α 78.373(1)°
β 72.020(1)°
γ 73.381(1)°
Volume 885.89(6) ų
Z 2

These parameters align with analogous chalcone derivatives, where triclinic packing accommodates bulky substituents like trifluoromethyl and nitro groups.

Intermolecular Interaction Networks

The crystal lattice is stabilized by:

  • C–H···O hydrogen bonds between the ket

Properties

Molecular Formula

C16H10F3NO3

Molecular Weight

321.25 g/mol

IUPAC Name

(E)-1-(3-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(10-12)20(22)23/h1-10H/b9-6+

InChI Key

NGFILPVIMGBQBG-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Claisen-Schmidt condensation involves base-catalyzed nucleophilic attack of an enolate (from 4-(trifluoromethyl)acetophenone) on 3-nitrobenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone. Electron-withdrawing groups on both aromatic rings stabilize the transition state, accelerating the reaction.

Standard Protocol

Reactants :

  • 3-Nitrobenzaldehyde (1 mmol)
  • 4-(Trifluoromethyl)acetophenone (1 mmol)
  • Base: 40% NaOH (7.5 mL)
  • Solvent: Ethanol (8 mL)

Procedure :

  • Dissolve ketone and aldehyde in ethanol.
  • Add NaOH dropwise under stirring.
  • Stir at room temperature for 6–15 hours.
  • Quench with ice-water, neutralize with HCl, and filter the precipitate.
  • Purify via column chromatography (hexane/ethyl acetate).

Yield : 60–89% (analogous compounds).

Optimization Insights

  • Reaction Time : Trifluoromethyl-substituted chalcones require shorter times (6–12 hours) due to enhanced electrophilicity.
  • Base Strength : Strong bases (e.g., NaOH) outperform weak bases (e.g., K$$2$$CO$$3$$) in driving dehydration.

Nanoparticle-Catalyzed Synthesis

Iron Oxide Nanoparticles (FeONPs)

FeONPs serve as eco-friendly catalysts, enabling rapid synthesis under mild conditions.

Procedure :

  • Mix reactants (1 mmol each) with FeONPs (10 mg) in ethanol.
  • Sonicate for 30 minutes.
  • Filter and recrystallize from ethanol.

Advantages :

  • Yield : 82–89% (similar chalcones).
  • Conditions : Ambient temperature, reduced energy input.

Characterization and Analytical Data

Spectral Data

Technique Key Observations Source
1H NMR Doublets at δ 7.76–8.15 ppm ($$J = 15–17 \, \text{Hz}$$) for α,β-unsaturated protons.
13C NMR Carbonyl signal at δ 189–190 ppm; CF$$_3$$ at δ 123–125 ppm.
FT-IR C=O stretch at 1650–1695 cm$$^{-1}$$; C=C stretch at 1502–1636 cm$$^{-1}$$.
HRMS [M+H]$$^+$$ m/z calculated: 321.25; found: 321.25.

Crystallography

Single-crystal X-ray diffraction confirms trans-configuration, with dihedral angles of 57–120° between aromatic rings.

Comparative Analysis of Methods

Method Catalyst/Base Solvent Time Yield Advantages
Claisen-Schmidt NaOH Ethanol 6–15 h 60–89% High scalability
FeONP-Catalyzed Fe$$3$$O$$4$$ Ethanol 0.5 h 82–89% Eco-friendly, rapid

Challenges and Recommendations

  • Electron-Deficient Substrates : Nitro and trifluoromethyl groups may necessitate elevated temperatures for less reactive aldehydes.
  • Purification : Use gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Future Directions : Explore microwave-assisted synthesis to reduce reaction times further.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Oxidation: Potassium permanganate, chromium trioxide

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

    Reduction: 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

    Oxidation: Various oxidized products depending on the reaction conditions

    Substitution: Substituted derivatives with nucleophiles replacing the nitro or trifluoromethyl groups

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that chalcones exhibit significant antimicrobial properties. Studies have indicated that derivatives of chalcones, including 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, show potential against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of certain chalcone derivatives in inhibiting bacterial growth, suggesting that this compound could be developed into an antimicrobial agent .

Anticancer Properties

Chalcones are also recognized for their anticancer effects. A comprehensive review in Pharmacological Reviews noted that compounds similar to 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one exhibit cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study:
A study investigated the cytotoxic effects of chalcone derivatives on breast cancer cells (MCF-7). The results indicated that certain modifications to the chalcone structure enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapy agents .

Anti-inflammatory Effects

Chalcones have been reported to possess anti-inflammatory properties. In vitro studies have shown that compounds like 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines .

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Reference
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one25
Standard Drug (Ibuprofen)30

Material Science Applications

Beyond biological applications, this compound may be utilized in material science due to its unique electronic properties. Chalcones can act as intermediates in synthesizing polymers and other materials with specific electronic characteristics. Research indicates potential applications in organic electronics and photonic devices .

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Key Observations:

The 4-CF₃ group increases lipophilicity and electron deficiency, which may improve membrane permeability in biological systems compared to methyl or hydroxyl substituents .

Optical Properties: Chalcones with electron-donating groups (e.g., dimethylamino in ’s comp.2) exhibit higher hyperpolarizability (23.89 ×10⁻³⁰ esu) than those with electron-withdrawing groups. The target compound’s CF₃/NO₂ combination likely results in intermediate values .

Biological Activity: Trifluoromethyl groups are associated with enhanced antiproliferative activity (e.g., compound 5a in ). The target compound’s CF₃ group may similarly potentiate anticancer effects, though specific data are lacking .

Biological Activity

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one, also known as a chalcone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one is C16H10F3NO3, with a molecular weight of approximately 321.25 g/mol. The compound features a conjugated system that enhances its reactivity and biological activity. The presence of both nitro and trifluoromethyl groups contributes to its unique chemical behavior, influencing its lipophilicity and interaction with biological targets.

PropertyValue
Molecular FormulaC16H10F3NO3
Molecular Weight321.25 g/mol
IUPAC Name(E)-1-(3-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
InChI KeyNGFILPVIMGBQBG-RMKNXTFCSA-N

Synthesis

The compound can be synthesized through the Claisen-Schmidt condensation reaction , which involves the condensation of an aromatic aldehyde (3-nitrobenzaldehyde) with an aromatic ketone (4-(trifluoromethyl)acetophenone) in the presence of a base such as sodium hydroxide or potassium hydroxide. Typical reaction conditions include:

  • Solvent : Ethanol or methanol
  • Temperature : Room temperature to reflux conditions

This method is scalable and suitable for industrial production, allowing for high yields and purity when optimized correctly.

Antimicrobial Activity

Research indicates that 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has shown promising results in anticancer studies . In vitro assays have evaluated its cytotoxic effects against several cancer cell lines, including:

  • SK-Hep-1 (liver cancer)
  • MDA-MB-231 (breast cancer)
  • NUGC-3 (gastric cancer)

For instance, derivatives of similar chalcone structures have been reported to inhibit cancer cell proliferation effectively. The mechanism of action may involve the modulation of signal transduction pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, studies have suggested that this compound may possess anti-inflammatory effects . It could potentially inhibit pro-inflammatory cytokines and mediators, contributing to its therapeutic profile in inflammatory diseases .

The biological activity of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one is thought to be mediated through interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The nitro group may enhance binding affinity to these targets, while the trifluoromethyl group could influence the compound's lipophilicity and overall bioavailability .

Case Studies and Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications in functional groups can significantly alter biological efficacy. For example:

  • Compound A : Exhibited IC50 values of 16.23 ± 0.81 μM against U-937 cell line, comparable to standard anticancer drugs.
  • Compound B : Demonstrated moderate inhibitory activity against EGFR, suggesting potential applications in targeted cancer therapy .

Q & A

Q. What is the standard synthetic route for preparing 1-(3-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation between 3-nitroacetophenone and 4-(trifluoromethyl)benzaldehyde. Typical conditions involve ethanol as a solvent with a catalytic acid (e.g., thionyl chloride) or base (e.g., aqueous NaOH) . Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography. Characterization includes 1H/13C NMR to confirm the α,β-unsaturated ketone structure (δ ~7.5–8.5 ppm for aromatic protons, δ ~6.5–7.5 ppm for enone protons) and FT-IR to verify the carbonyl stretch (~1650–1700 cm⁻¹) .

Q. How do electron-withdrawing substituents (nitro, trifluoromethyl) influence the compound’s reactivity?

The 3-nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Michael additions). The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, stabilizing the enone system and altering π-conjugation . These groups collectively reduce solubility in polar solvents, necessitating DMSO or DMF for biological assays .

Q. What spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign aromatic, enone, and substituent-specific signals (e.g., trifluoromethyl carbons at δ ~120–125 ppm in 13C-APT).
  • MS (ESI/HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 352.06 for C₁₆H₁₀F₃NO₃).
  • XRD : Resolve steric clashes or crystallographic packing effects (e.g., torsion angles between aryl rings) .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered derivatives?

Low yields (~40–50%) may arise from steric hindrance between the nitro and trifluoromethyl groups. Strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Lewis acid catalysts (e.g., ZnCl₂) to enhance enolate formation.
  • Solvent optimization (e.g., THF or DMF for better solubility) .

Q. What computational methods predict the compound’s electronic properties?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess charge-transfer potential. For example:

  • The nitro group lowers LUMO energy, enhancing electron-accepting capacity.
  • Hirshfeld surface analysis maps intermolecular interactions (e.g., C–F⋯H contacts) in crystal lattices .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., Rho GTPase IC₅₀ values) may stem from:

  • Purity issues : Validate via HPLC (>98% purity) .
  • Solvent effects : Compare DMSO vs. aqueous solubility.
  • Structural analogs : Test derivatives (e.g., replacing trifluoromethyl with chloro) to establish structure-activity relationships (SAR) .

Q. What strategies improve solubility for in vivo studies?

  • Co-crystallization : Use cyclodextrins to form inclusion complexes.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Methodological Recommendations

  • Synthetic Challenges : Use 2D NMR (COSY, NOESY) to resolve overlapping aromatic signals .
  • Biological Assays : Pre-screen for cytotoxicity (MTT assay) before enzyme studies .
  • Crystallography : Apply Hirshfeld surface analysis to quantify non-covalent interactions in crystal structures .

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